HIF-1 Inhibitory Activity: Neolamellarin A vs. Natural Neolamellarin Congeners in T47D Breast Tumor Cells
In a direct head-to-head comparison within the same study and assay system, neolamellarin A (compound 1) exhibited 26% inhibition of hypoxia-induced HIF-1 activation at 10 µM in T47D human breast tumor cells, compared with 23% for neolamellarin B (2), 22% for 5-hydroxyneolamellarin B (3), and 98% for 7-hydroxyneolamellarin A (4); compound 4 demonstrated an IC50 of 1.9 µM [1]. Under iron-chelator (1,10-phenanthroline)-induced HIF-1 activation, neolamellarin A achieved 58 ± 7% inhibition at 10 µM, outperforming neolamellarin B (42 ± 6%) and 5-hydroxyneolamellarin B (33 ± 10%), indicating that neolamellarin A has superior activity against iron-chelation-mediated HIF-1 activation relative to its closest natural analogs lacking the 7-hydroxy modification [1].
| Evidence Dimension | Hypoxia-induced HIF-1 activation inhibition (% at 10 µM) and 1,10-phenanthroline-induced HIF-1 inhibition (% at 10 µM) in T47D cells |
|---|---|
| Target Compound Data | Neolamellarin A (1): 26% (hypoxia); 58 ± 7% (iron chelator) |
| Comparator Or Baseline | Neolamellarin B (2): 23% (hypoxia), 42 ± 6% (iron chelator); 5-hydroxyneolamellarin B (3): 22% (hypoxia), 33 ± 10% (iron chelator); 7-hydroxyneolamellarin A (4): 98% (hypoxia), IC50 = 1.9 µM |
| Quantified Difference | Neolamellarin A shows 1.13-fold greater hypoxia-induced inhibition than B; 1.38-fold greater iron-chelator-induced inhibition than B; 1.76-fold greater than 3. However, 7-hydroxyneolamellarin A is 3.77-fold more potent for hypoxia-induced HIF-1 inhibition. |
| Conditions | T47D human breast tumor cell-based dual-luciferase reporter assay; hypoxia (1% O2) or 1,10-phenanthroline (10 µM) induction; 16 h exposure; Neutral Red viability control confirming <20% cytotoxicity at 10 µM |
Why This Matters
Procurement of neolamellarin A as a reference standard or scaffold is essential because its intermediate HIF-1 inhibitory potency and distinct iron-chelator-pathway selectivity make it the appropriate baseline for SAR studies, whereas 7-hydroxyneolamellarin A (4) is the high-potency positive control but represents a different oxidation state not interchangeable with the parent scaffold.
- [1] Liu R, Liu Y, Zhou YD, Nagle DG. Molecular-targeted antitumor agents. 15. Neolamellarins from the marine sponge Dendrilla nigra inhibit hypoxia-inducible factor-1 activation and secreted vascular endothelial growth factor production in breast tumor cells. J Nat Prod. 2007 Nov;70(11):1741-5. PMC2914556. Data: Fig. 2, text lines 210-234. View Source
